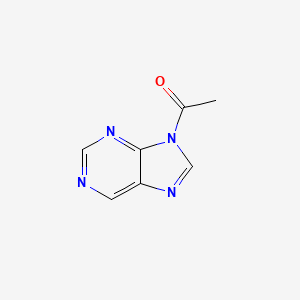![molecular formula C9H11N3 B11921146 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of three methyl groups at positions 3, 4, and 6 of the pyrazolo[4,3-c]pyridine ring system imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of strong acids or bases to facilitate the ring closure.
Methylation: The final step involves the introduction of methyl groups at positions 3, 4, and 6. This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of metabolic pathways.
Comparison with Similar Compounds
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridine: A compound with amino and azido groups, showing different chemical reactivity and applications.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A phenylpyrazole derivative with distinct biological activities.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,4,6-trimethyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-5-4-8-9(6(2)10-5)7(3)11-12-8/h4H,1-3H3,(H,11,12) |
InChI Key |
UCBGTDYKSFSWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


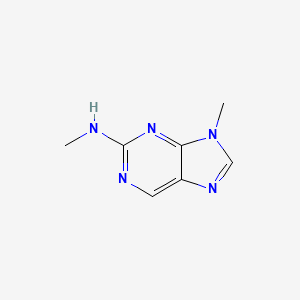
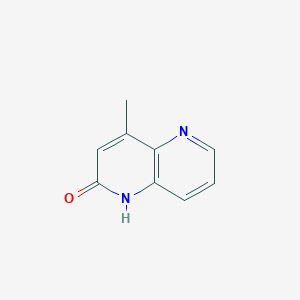
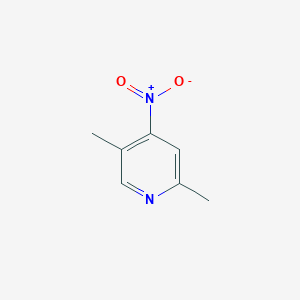
![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)
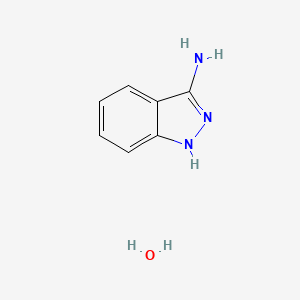
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)


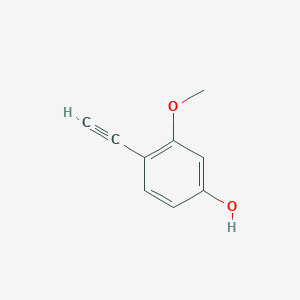
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)
![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
